molecular formula C5H13ClN2O B599799 4-amino-N-methylbutanamide hydrochloride CAS No. 173336-88-4

4-amino-N-methylbutanamide hydrochloride

Cat. No.: B599799
CAS No.: 173336-88-4
M. Wt: 152.622
InChI Key: NAVSCJJGECHRQY-UHFFFAOYSA-N
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Description

4-amino-N-methylbutanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O. It is a hydrochloride salt form of 4-amino-N-methylbutanamide, which is a derivative of butanamide. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

4-amino-N-methylbutanamide hydrochloride can be synthesized through a multi-step process:

Chemical Reactions Analysis

4-amino-N-methylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-N-methylbutanamide hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-amino-N-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

4-amino-N-methylbutanamide hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its solubility in water and its ability to form stable salts, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-amino-N-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVSCJJGECHRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-88-4
Record name 4-amino-N-methylbutanamide hydrochloride
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